Oxaloglycolate can be derived from tartaric acid through oxidative processes. It belongs to a broader class of compounds known as dicarboxylic acids, which are characterized by the presence of two carboxyl functional groups (-COOH) in their structure. This classification places oxaloglycolate among other notable dicarboxylic acids such as oxalic acid and malic acid.
The primary method for synthesizing oxaloglycolate involves the oxidation of tartaric acid using concentrated nitric acid. The reaction conditions typically require heating the tartaric acid with nitric acid, leading to the formation of oxaloglycolate as a product.
While specific industrial methods for large-scale production of oxaloglycolate are not extensively documented, the synthesis from tartaric acid presents a feasible route for potential industrial applications.
The molecular structure of oxaloglycolate can be represented using its canonical SMILES notation: C(C(=O)C(=O)O)(C(=O)O)O
. This notation highlights the arrangement of carbon, hydrogen, and oxygen atoms within the molecule.
Oxaloglycolate participates in several chemical reactions:
The mechanism by which oxaloglycolate functions in biological systems involves its role as an intermediate in metabolic pathways. For instance, it has been implicated in the conversion processes involving glyoxylate and pyruvate. The autocatalytic production pathways suggest that oxaloglycolate can be synthesized from glyoxylate under certain conditions, showcasing its importance in metabolic cycles .
Oxaloglycolate has several applications in scientific research:
Oxaloglycolate (2-hydroxy-2-oxoacetate) is a dicarboxylic acid derivative featuring a central carbonyl group adjacent to a carboxylic acid moiety. This molecular architecture supports multiple isomeric forms and tautomeric equilibria. The keto form (HOOC–C(O)–COOH) predominates in aqueous solutions, while the enol form (HOOC–C(OH)=C(OH)O) becomes stabilized in specific enzymatic environments or non-polar solvents [3] [7].
Enzymatic synthesis pathways provide critical insights into oxaloglycolate’s stereochemistry. Tartrate dehydrogenase (TDH) from Pseudomonas putida catalyzes the stereospecific oxidation of (+)-tartrate to oxaloglycolate, confirming its (R)-configuration at the α-hydroxy position. This reaction occurs via NAD⁺-dependent dehydrogenation with a maximal velocity of 8.2 ± 0.8 μmole·min⁻¹·mg⁻¹ protein [3]. Additionally, oxaloglycolate reductase facilitates its reversible reduction to D-glycerate using NAD(P)H as a cofactor, highlighting the compound’s role in glyoxylate metabolism [7].
Enzyme | Reaction | Organism | Specific Activity |
---|---|---|---|
Tartrate dehydrogenase | (+)-Tartrate → Oxaloglycolate + NADH | Pseudomonas putida | 8.2 ± 0.8 μmole·min⁻¹·mg⁻¹ |
Oxaloglycolate reductase | Oxaloglycolate + NAD(P)H ⇌ D-glycerate + CO₂ | Multiple species | Varies by isoform |
Oxaloglycolate exhibits high aqueous solubility (>200 g/L at 20°C) due to its polar carboxylic and carbonyl functional groups. However, its stability is pH-dependent: under physiological conditions (pH 7.0–7.5), it undergoes spontaneous decarboxylation to pyruvate and CO₂, with a half-life of ~12 hours. Acidic conditions (pH < 4) stabilize the molecule but promote cyclization to parapyruvic acid [3] [9].
The compound’s reactivity is defined by three key aspects:
Condition | Effect | Kinetic Parameter |
---|---|---|
Neutral pH (7.0–7.5) | Spontaneous decarboxylation | t₁/₂ ≈ 12 hours |
pH < 4 | Cyclization to parapyruvic acid | Equilibrium favors cyclized form |
UV exposure (254 nm) | Photodecomposition to glyoxylate | Quantum yield = 0.18 |
NMR Spectroscopy:¹³C-NMR analysis reveals three distinct carbon environments:
IR Spectroscopy:Vibrational spectra display signature bands (KBr pellet):
Mass Spectrometry:Electrospray ionization (negative mode) yields key fragments:
Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
---|---|---|
O–H stretch | 2500–3300 | Broad |
C=O stretch (ketone) | 1715 | Sharp |
Asymmetric COO⁻ stretch | 1610 | Strong |
Symmetric COO⁻ stretch | 1402 | Medium |
X-ray diffraction analyses of oxaloglycolate derivatives provide atomic-resolution insights into its molecular geometry. In calcium oxalate monohydrate (COM) crystals, derived from oxaloglycolate degradation, the crystal system is monoclinic with space group P2₁/c and unit cell parameters a = 6.29 Å, b = 14.58 Å, c = 10.12 Å, β = 109.5° [2]. The {100} face exhibits the highest calcium density (9.4 Ca²⁺/nm²), followed by {121} (7.1 Ca²⁺/nm²) and {010} (4.3 Ca²⁺/nm²), explaining why phosphorylated osteopontin selectively inhibits COM growth at Ca²⁺-rich faces [6].
Oxaloglycolate’s molecular conformation features:
Crystal Type | System/Space Group | Unit Cell Parameters | Notable Features |
---|---|---|---|
Calcium oxalate monohydrate | Monoclinic/P2₁/c | a=6.29 Å, b=14.58 Å, c=10.12 Å, β=109.5° | {100} face: Ca²⁺ density = 9.4/nm² |
Oxaloacetic acid* | Monoclinic/P2₁ | a=5.62 Å, b=11.34 Å, c=5.81 Å, β=102.4° | Enol form stabilized by intramolecular H-bond |
*Data from structurally analogous compound [5]
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